N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Overview
Description
N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that combines the properties of an amine, ether, and phenol
Scientific Research Applications
N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-6-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Ether Formation: The phenoxy intermediate undergoes a nucleophilic substitution reaction with 2-chloroethylamine to form the desired ether linkage.
Amine Protection and Deprotection: The amine group is protected during the synthesis and later deprotected to yield the final product.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amine groups.
Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Products include quinones and nitroso compounds.
Reduction: Products include secondary and tertiary amines.
Substitution: Products include various substituted ethers and amines.
Mechanism of Action
The mechanism of action of N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-tert-butylphenoxy)ethyl]-2-methoxyethanamine
- N-[2-(2-methylphenoxy)ethyl]-2-methoxyethanamine
- N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-ethoxyethanamine
Uniqueness
N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-7-6-8-14(16(2,3)4)15(13)19-12-10-17-9-11-18-5;3-1(4)2(5)6/h6-8,17H,9-12H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJFEYQQTFKKII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCNCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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